N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
Description
The compound N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide features a 3,4,5-trimethoxybenzamide core linked to a thiazole ring substituted at position 4 with a 5-bromothiophen-2-yl group. This structure combines electron-rich aromatic systems (trimethoxybenzamide and bromothiophene) with a heterocyclic thiazole scaffold, which is often associated with biological activity, particularly in anticancer and antimicrobial contexts .
Properties
IUPAC Name |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O4S2/c1-22-11-6-9(7-12(23-2)15(11)24-3)16(21)20-17-19-10(8-25-17)13-4-5-14(18)26-13/h4-8H,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKNRIVKEJSHED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the reaction of 5-bromothiophene-2-carbaldehyde with thiosemicarbazide, followed by cyclization. The trimethoxybenzamide moiety is then introduced via an amide coupling reaction using appropriate coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques like crystallization and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reagents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The presence of electron-withdrawing groups like bromine enhances its binding affinity to these targets. The compound may also induce apoptosis in cancer cells by disrupting cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazole Ring
The thiazole ring’s substituents significantly influence physicochemical properties and bioactivity. Below is a comparison with key analogs:
Table 1: Comparison of Thiazole-Substituted Analogs
Key Observations :
- Electron-Withdrawing Groups: Bromine (4c) and nitro (4d) substituents lower melting points compared to non-halogenated analogs, likely due to reduced crystallinity .
- Spectral Shifts : Aromatic protons in bromophenyl (4c) and nitrophenyl (4d) derivatives show distinct downfield shifts in ¹H-NMR, reflecting electron-withdrawing effects .
Variations in the Benzamide Core
The 3,4,5-trimethoxybenzamide moiety is conserved in most analogs, but substituents on the enamine or hydrazine linkers modify solubility and bioactivity.
Table 2: Core Modifications in Analogs
Key Observations :
Biological Activity
Overview
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide is a synthetic compound that combines a bromothiophene moiety with a thiazole ring and a trimethoxybenzamide structure. This unique combination suggests potential biological activities, particularly in medicinal chemistry. The compound's structural features may confer distinct pharmacological properties, making it a target for research in cancer therapy and other therapeutic areas.
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Bromothiophene Intermediate : Bromination of thiophene using bromine or N-bromosuccinimide.
- Thiazole Ring Formation : Reaction of the bromothiophene intermediate with thioamide and a base.
- Coupling with Trimethoxybenzamide : The final step involves coupling the thiazole intermediate with 3,4,5-trimethoxybenzoyl chloride in the presence of a base like triethylamine.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with similar structural features have been evaluated for their antiproliferative effects against various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 3.01 | Induces G2/M phase arrest |
| HCT-116 | 5.20 | Inhibits tubulin polymerization |
| HT-29 | 9.13 | Disrupts microtubule dynamics |
| HeLa | 11.09 | Induces apoptosis via mitochondrial pathways |
These findings suggest that the compound may inhibit tubulin polymerization similarly to known agents like colchicine and may lead to cell cycle arrest in cancer cells .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could modulate receptor activity linked to tumor growth.
- Microtubule Disruption : Similar to other anticancer agents, it may disrupt microtubule dynamics leading to cell cycle arrest.
Case Studies
Recent studies have explored the biological activity of derivatives related to this compound:
- Study on Benzofuran Derivatives : A series of benzofuran-based derivatives were synthesized and evaluated for antiproliferative activity against four cancer cell lines. One derivative showed significant selectivity towards tumor cells over normal cells (IC50 > 30 μM) .
- Thiazole Derivatives : Research has shown that thiazole-containing compounds exhibit antimicrobial and anticancer properties due to their ability to interfere with cellular functions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
